molecular formula C19H17ClFN3Na2O6S B13413149 (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt) CAS No. 68728-50-7

(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)

Cat. No.: B13413149
CAS No.: 68728-50-7
M. Wt: 515.9 g/mol
InChI Key: XPYCCNDXZSVHOW-PVMIAKJLSA-L
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Description

(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt, also known as Penicilloic Acids of Flucloxacillin Disodium Salt, is a derivative of flucloxacillin. Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, used to treat infections caused by susceptible Gram-positive bacteria. The compound is particularly effective against penicillinase-producing staphylococci.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt involves multiple steps, including the formation of the isoxazole ring, the introduction of the thiazolidine ring, and the final coupling to form the desired compound. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing or modifying the compound’s activity.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a reference standard for analytical methods, including chromatography and spectroscopy. It also serves as a starting material for the synthesis of novel derivatives with potential pharmaceutical applications.

Biology

In biological research, the compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial enzymes. It is also employed in assays to evaluate the efficacy of new antibacterial agents.

Medicine

Medically, the compound is used to treat infections caused by penicillinase-producing staphylococci. It is particularly valuable in cases where other antibiotics are ineffective due to resistance.

Industry

In the pharmaceutical industry, the compound is used in the formulation of various antibiotic medications

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    Flucloxacillin: The parent compound, used to treat similar infections.

    Methicillin: Another beta-lactam antibiotic with a similar mechanism of action.

    Oxacillin: A penicillinase-resistant penicillin used for similar indications.

Uniqueness

The uniqueness of (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt lies in its enhanced stability against beta-lactamase enzymes produced by resistant bacteria. This makes it particularly effective in treating infections caused by penicillinase-producing staphylococci, where other antibiotics may fail.

Properties

CAS No.

68728-50-7

Molecular Formula

C19H17ClFN3Na2O6S

Molecular Weight

515.9 g/mol

IUPAC Name

disodium;(4S)-2-[carboxylato-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C19H19ClFN3O6S.2Na/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16;;/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/t13?,14-,16?;;/m0../s1

InChI Key

XPYCCNDXZSVHOW-PVMIAKJLSA-L

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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